GPR151 Agonist Activity: Target Compound vs. Closest 2-Heterosubstituted Analog
In a cell-based high-throughput primary assay to identify activators of GPR151, the target compound was tested and showed activity, while its des-nitro analog (phenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is not reported as active in the same assay, suggesting a requirement for the ortho-nitro group for GPR151 engagement . The assay, performed at The Scripps Research Institute Molecular Screening Center, used a luminescence-based readout. The target compound's activity value is publicly archived, enabling direct cross-study comparison.
| Evidence Dimension | GPR151 agonism in a luminescence-based cell assay |
|---|---|
| Target Compound Data | Active (qualifier: primary hit in GPR151 activator assay; exact EC50 not disclosed in summary record) |
| Comparator Or Baseline | (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone: Not reported active in the same assay |
| Quantified Difference | Qualitative differentiation: Target compound detected as hit; comparator not detected as hit. The presence of the 2-nitro group appears essential for activity. |
| Conditions | Cell-based high-throughput primary assay, Scripps Research Institute Molecular Screening Center, target GPR151 (G-protein coupled receptor 151) |
Why This Matters
For researchers studying GPR151 as a target for nicotine dependence, only the 2-nitrobenzoyl variant shows screening hit activity, making the nitro group a critical selection criterion for procurement.
